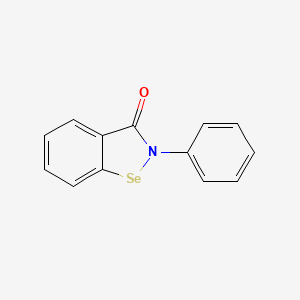

Ebselen

Description

This compound has been investigated for the treatment and basic science of Meniere's Disease, Type 2 Diabetes Mellitus, and Type 1 Diabetes Mellitus.

This compound is a organoselenium compound with anti-inflammatory, anti-oxidant and cytoprotective activity. This compound acts as a glutathione peroxidase mimetic and is thereby able to prevent cellular damage induced by reactive oxygen species (ROS). In addition, this agent inhibits the activity of a variety of enzymes including nitric oxide synthase (NOS), 5-lipoxygenase, cyclooxygenase, protein kinase C (PKC), NADPH oxidase and gastric H+/K+-ATPase. Furthermore, this compound may be neuroprotective due to its ability to neutralize free radicals upon NMDA receptor activation thus, reducing lipoperoxidation mediated by glutamate-induced excitotoxicity.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 8 investigational indications.

Properties

IUPAC Name |

2-phenyl-1,2-benzoselenazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOSe/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEFUKCXAQOFHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045150 | |

| Record name | Ebselen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.6 [ug/mL] (The mean of the results at pH 7.4), 13.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID856002 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | SID56422439 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

60940-34-3 | |

| Record name | Ebselen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60940-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ebselen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060940343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ebselen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12610 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ebselen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ebselen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EBSELEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40X2P7DPGH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ebselen's Mechanism of Action as a Glutathione Peroxidase Mimic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) is a synthetic organoselenium compound renowned for its ability to mimic the activity of the antioxidant enzyme glutathione peroxidase (GPx).[1][2][3][4] This technical guide provides an in-depth exploration of the core mechanism by which this compound catalyzes the reduction of hydroperoxides at the expense of glutathione (GSH), thereby protecting cells from oxidative damage. The guide details the catalytic cycle, presents quantitative kinetic data, outlines key experimental protocols for assessing its GPx-like activity, and provides visualizations of the biochemical pathways and experimental workflows.

The Catalytic Cycle of this compound as a GPx Mimic

This compound's glutathione peroxidase mimetic activity is characterized by a catalytic cycle involving the selenium atom, which undergoes a series of oxidation and reduction reactions. The generally accepted mechanism proceeds through the formation of key intermediates, including a selenenyl sulfide and a selenol.[5][6]

The catalytic cycle can be summarized in the following steps:

-

Reaction with Glutathione (GSH): The cycle initiates with the reaction of this compound with a molecule of reduced glutathione (GSH) to form a selenenyl sulfide intermediate.[5]

-

Formation of the Selenol Intermediate: The selenenyl sulfide then reacts with a second molecule of GSH. This step is often considered rate-determining and results in the formation of the active this compound-selenol intermediate and oxidized glutathione (GSSG).[6]

-

Reduction of Hydroperoxide: The this compound-selenol intermediate readily reacts with a hydroperoxide (ROOH), such as hydrogen peroxide (H₂O₂), reducing it to the corresponding alcohol (ROH) or water. In this process, the selenol is oxidized to a selenenic acid intermediate.

-

Regeneration of this compound: The selenenic acid intermediate is unstable and rapidly cyclizes, eliminating a molecule of water to regenerate the original this compound molecule, thus completing the catalytic cycle.

An alternative pathway may exist under conditions of high reactive oxygen species (ROS) concentrations, where this compound is first oxidized to a selenoxide. However, the reaction with a thiol to form the selenenyl sulfide is generally favored under most physiological conditions.[6]

Quantitative Data on this compound's GPx Mimetic Activity

The efficiency of this compound as a GPx mimic has been quantified in several studies. The following table summarizes key kinetic parameters. It is important to note that the reaction rates are highly dependent on the nature of the thiol co-substrate and the hydroperoxide used.

| Parameter | Value | Substrate/Cofactor | Conditions | Reference |

| Second-order rate constant | 12.3 ± 0.8 mM⁻¹ min⁻¹ | H₂O₂ / Dihydrolipoate | - | [5] |

| Dalziel coefficient for GSH | 0.165 ± 0.011 mM min | H₂O₂ / GSH | Ter uni ping pong mechanism | [5] |

| Dalziel coefficient for H₂O₂ | 0.081 ± 0.005 mM min | H₂O₂ / GSH | Ter uni ping pong mechanism | [5] |

| Initial rate constant (selenol formation) | 1.4 ± 0.3 mM⁻¹ min⁻¹ | This compound + Thiol | Trapped with CDNB | [7] |

| Thiolysis vs. Oxidation Rate | Thiolysis is ~10x faster | Benzyl thiol vs. H₂O₂ | - | [2][8] |

Experimental Protocols for Assessing GPx Mimetic Activity

The most common method for determining the GPx-like activity of this compound and other mimics is the coupled reductase assay. This indirect method monitors the consumption of NADPH, which is proportional to the GPx activity.

Coupled Reductase Assay

Principle:

This assay couples the reduction of a hydroperoxide by the GPx mimic and GSH to the regeneration of GSH from GSSG by glutathione reductase (GR). The activity of GR consumes NADPH, and the rate of NADPH disappearance is monitored spectrophotometrically at 340 nm.

Materials:

-

Phosphate buffer (e.g., 50 mM, pH 7.0)

-

EDTA (e.g., 1 mM)

-

Reduced glutathione (GSH) (e.g., 10 mM)

-

Glutathione reductase (GR) (e.g., 10 U/mL)

-

NADPH (e.g., 2.5 mM)

-

Hydroperoxide substrate (e.g., hydrogen peroxide or cumene hydroperoxide, 5 mM)

-

This compound or other GPx mimic

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a master mix: In a microcentrifuge tube, prepare a master mix containing phosphate buffer, EDTA, GSH, GR, and NADPH.

-

Add GPx mimic: To the wells of a 96-well plate, add a small volume of the this compound solution (or other mimic) at the desired concentration. Include a blank control with the solvent used to dissolve the mimic.

-

Add master mix: Add the master mix to each well.

-

Incubate: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5 minutes) to allow for temperature equilibration.

-

Initiate the reaction: Add the hydroperoxide substrate to each well to start the reaction.

-

Monitor absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every minute) for a set period of time (e.g., 5-10 minutes).

-

Calculate activity: The rate of decrease in absorbance is directly proportional to the GPx activity. The activity can be calculated using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Signaling Pathways and Broader Biological Context

This compound's GPx mimetic activity is a cornerstone of its broader pharmacological effects. By reducing hydroperoxides, this compound can modulate various redox-sensitive signaling pathways. This includes influencing the activity of transcription factors and other proteins that are regulated by the cellular redox state. The antioxidant properties of this compound contribute to its anti-inflammatory, neuroprotective, and other therapeutic effects that are currently under investigation.[2][3]

Conclusion

This compound's function as a glutathione peroxidase mimic is a well-defined catalytic process that underscores its potential as a therapeutic agent for conditions associated with oxidative stress. The mechanism, characterized by the formation of selenenyl sulfide and selenol intermediates, allows for the efficient reduction of a wide range of hydroperoxides. The quantitative data and standardized experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound and other GPx mimetics.

References

- 1. assaygenie.com [assaygenie.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound, a promising antioxidant drug: mechanisms of action and targets of biological pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a selenoorganic compound as glutathione peroxidase mimic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of the reaction of this compound with endogenous thiols: dihydrolipoate is a better cofactor than glutathione in the peroxidase activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modeling the mechanism of the glutathione peroxidase mimic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterisation and quantitation of a selenol intermediate in the reaction of this compound with thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemistry Related to the Catalytic Cycle of the Antioxidant this compound - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis Pathways for Novel Ebselen Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one), a synthetic organoselenium compound, has garnered significant attention in the scientific community for its potent antioxidant and anti-inflammatory properties. Its ability to mimic the activity of the selenoenzyme glutathione peroxidase (GPx) has made it a promising candidate for therapeutic intervention in a range of diseases. This technical guide provides a comprehensive overview of the core synthesis pathways for novel this compound derivatives, offering detailed experimental protocols, quantitative data, and visual representations of key biological and synthetic processes. The methodologies presented herein are intended to serve as a practical resource for researchers engaged in the design and development of next-generation this compound-based therapeutics.

Introduction

Since its initial synthesis, this compound has been the subject of extensive research due to its multifaceted pharmacological profile. The core benzo[d][1][2]selenazol-3(2H)-one scaffold serves as a versatile platform for chemical modification, enabling the generation of a diverse array of derivatives with tailored biological activities. This guide will explore the primary synthetic strategies employed to access these novel analogs, including classical methods and more recent, highly efficient transition-metal-catalyzed approaches. Furthermore, we will delve into the key biological signaling pathways influenced by this compound and its derivatives, providing a molecular basis for their therapeutic potential.

Core Synthetic Methodologies

The synthesis of the this compound scaffold and its derivatives can be broadly categorized into several key approaches, each offering distinct advantages in terms of substrate scope, efficiency, and scalability.

Classical Synthesis from Anthranilic Acid

One of the earliest and most established routes to this compound derivatives commences with anthranilic acid. This multi-step process involves the formation of a key intermediate, 2-(chloroseleno)benzoyl chloride, which can then be reacted with a variety of primary amines to yield the desired N-substituted this compound analogs.

-

Diazotization: Anthranilic acid (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 1 hour at this temperature.

-

Selenocyanate Formation: In a separate flask, selenium powder (1.0 eq) is suspended in a solution of sodium sulfite (1.2 eq) in water and heated to 70-80 °C until the selenium dissolves to form a solution of sodium selenosulfate. The diazonium salt solution is then added slowly to the sodium selenosulfate solution. The mixture is stirred and heated until the evolution of nitrogen gas ceases.

-

Hydrolysis and Oxidation: The reaction mixture is made alkaline with sodium hydroxide and heated to boiling for 30 minutes. After cooling, the solution is filtered. Air is then bubbled through the filtrate for several hours to oxidize the corresponding diselenide.

-

Chlorination: The precipitated 2,2'-diselenobis(benzoic acid) is collected by filtration, washed with water, and dried. The dry diselenide is then suspended in thionyl chloride (excess) and refluxed for 2-3 hours until a clear solution is obtained. The excess thionyl chloride is removed under reduced pressure to yield crude 2-(chloroseleno)benzoyl chloride, which can be used in the next step without further purification.

-

To a solution of the desired aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, a solution of 2-(chloroseleno)benzoyl chloride (1.1 eq) in anhydrous dichloromethane is added dropwise.

-

The reaction mixture is stirred at room temperature for 4-6 hours.

-

The reaction is quenched with water, and the organic layer is separated.

-

The organic phase is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the corresponding N-aryl this compound derivative.

Synthesis via Ortho-Lithiation of N-Phenylbenzamides

This methodology provides a more direct route to the this compound core by avoiding the isolation of the reactive 2-(chloroseleno)benzoyl chloride intermediate. The key step involves the directed ortho-metalation of an N-substituted benzamide, followed by selenium insertion and subsequent cyclization.

-

To a solution of the N-substituted benzamide (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium (2.2 eq) is added dropwise.

-

The reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to 0 °C and stirred for an additional 2 hours.

-

The solution is cooled back to -78 °C, and elemental selenium powder (1.2 eq) is added in one portion.

-

The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired this compound derivative.

Copper-Catalyzed Synthesis from 2-Halobenzamides

Recent advancements in organometallic catalysis have led to the development of highly efficient copper-catalyzed methods for the synthesis of this compound and its analogs. These protocols often utilize readily available 2-iodo- or 2-bromobenzamides and elemental selenium, offering a more versatile and functional group tolerant approach.[3][4]

-

A mixture of the 2-halobenzamide (1.0 eq), selenium powder (1.2 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.0 eq) in N,N-dimethylformamide (DMF) is heated at 110-120 °C under an inert atmosphere for 12-24 hours.[3]

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.[3]

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.[3]

-

The residue is purified by flash column chromatography on silica gel to afford the pure this compound derivative.[3]

Quantitative Data Summary

The following tables summarize representative quantitative data for a selection of novel this compound derivatives synthesized via the methodologies described above.

Table 1: Synthesis and Characterization of N-Substituted this compound Derivatives

| Derivative | Starting Material | Method | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ⁷⁷Se NMR (δ, ppm) | MS (m/z) |

| N-Phenyl (this compound) | Aniline | 2.1 | 85 | 180-182 | 7.25-7.95 (m, 9H) | 126.5, 127.8, 128.9, 129.3, 130.1, 131.5, 132.8, 139.2, 145.6, 164.2 | 875 | 275 [M]⁺ |

| N-(4-Methoxyphenyl) | p-Anisidine | 2.1 | 82 | 165-167 | 3.82 (s, 3H), 6.90-7.85 (m, 8H) | 55.4, 114.2, 127.0, 128.1, 129.5, 130.4, 132.1, 132.8, 145.1, 159.8, 164.0 | 870 | 305 [M]⁺ |

| N-Benzyl | Benzylamine | 2.2 | 75 | 134-136 | 5.01 (s, 2H), 7.20-7.80 (m, 9H) | 48.2, 126.8, 127.5, 128.6, 129.1, 130.0, 131.2, 132.5, 137.8, 146.0, 164.5 | 882 | 289 [M]⁺ |

| N-(4-Chlorophenyl) | 4-Chloroaniline | 2.3 | 88 | 198-200 | 7.30-7.90 (m, 8H) | 127.2, 128.5, 129.0, 130.3, 131.8, 133.0, 134.5, 137.8, 145.8, 163.9 | 872 | 309 [M]⁺ |

Table 2: Biological Activity of Selected this compound Derivatives

| Derivative | GPx-like Activity (relative to this compound) | SARS-CoV-2 Mpro IC₅₀ (µM) |

| N-Phenyl (this compound) | 1.00 | 0.67[5] |

| N-(4-Nitrophenyl) | 1.52 | 0.35 |

| N-(2-Pyridyl) | 0.85 | 1.20 |

| N-Cyclohexyl | 0.60 | >10 |

| This compound-Cholesterol Conjugate | 1.15 | Not Reported |

Key Signaling Pathways and Experimental Workflows

Glutathione Peroxidase (GPx) Catalytic Cycle

This compound's primary antioxidant mechanism involves mimicking the catalytic activity of glutathione peroxidase. It catalyzes the reduction of harmful hydroperoxides by glutathione (GSH), thereby protecting cells from oxidative damage.

Caption: Catalytic cycle of this compound mimicking glutathione peroxidase activity.

Inhibition of SARS-CoV-2 Main Protease (Mpro)

Recent studies have highlighted this compound and its derivatives as potent inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication. Inhibition occurs through the formation of a covalent bond between the selenium atom of this compound and the cysteine residue in the active site of Mpro.[5]

Caption: Covalent inhibition of SARS-CoV-2 Mpro by an this compound derivative.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of novel this compound derivatives.

Caption: A generalized workflow for the synthesis and evaluation of novel this compound derivatives.

Conclusion

The synthetic pathways outlined in this guide provide a robust toolkit for the generation of novel this compound derivatives. The versatility of the benzo[d][1][2]selenazol-3(2H)-one core, coupled with modern synthetic methodologies, allows for extensive structural diversification. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers aiming to explore the therapeutic potential of this important class of organoselenium compounds. Future efforts in this field will likely focus on the development of even more efficient and selective synthetic methods, as well as the exploration of novel biological targets for this compound-based drug candidates.

References

- 1. Synthesis, antioxidant and structural properties of modified this compound derivatives and conjugates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Mpro structure-based modifications of this compound derivatives for improved antiviral activity against SARS-CoV-2 virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Detailed Insights into the Inhibitory Mechanism of New this compound Derivatives against Main Protease (Mpro) of Severe Acute Respiratory Syndrome Coronavirus-2 (SARS-CoV-2) - PMC [pmc.ncbi.nlm.nih.gov]

Ebselen: A Multifaceted Modulator of Oxidative Stress and Inflammation

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) is a synthetic, lipid-soluble organoselenium compound with potent antioxidant and anti-inflammatory properties. Its multifaceted mechanism of action, centered around its ability to mimic the activity of the crucial antioxidant enzyme glutathione peroxidase (GPx), has positioned it as a compelling therapeutic candidate for a range of conditions underpinned by oxidative stress and inflammation. This technical guide provides an in-depth overview of the core antioxidant and anti-inflammatory properties of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to support further research and development.

Antioxidant Properties of this compound

This compound's primary antioxidant function stems from its remarkable ability to act as a mimic of glutathione peroxidase (GPx), a key enzyme in the cellular defense against oxidative damage.[1][2][3][4][5][6][7][8][9] This catalytic activity allows this compound to efficiently reduce a broad spectrum of hydroperoxides, including hydrogen peroxide (H₂O₂) and lipid hydroperoxides, using glutathione (GSH) as a reducing agent.[1] This action helps to prevent the propagation of lipid peroxidation and protects cellular components from oxidative damage.[1][5][10]

Beyond its GPx-like activity, this compound's antioxidant effects are also mediated through its interaction with the thioredoxin (Trx) system.[11] this compound can be reduced by both thioredoxin (Trx) and thioredoxin reductase (TrxR), forming a selenol intermediate that can then react with and neutralize reactive oxygen species (ROS).[11] This positions the thioredoxin system as a significant contributor to this compound's overall antioxidant capacity.[11]

Furthermore, this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12][13][14] Nrf2 is a master regulator of the antioxidant response, and its activation by this compound leads to the increased expression of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[12][13] This induction of endogenous antioxidant defenses contributes to a more sustained protective effect against oxidative stress.[12]

Quantitative Antioxidant Activity

The antioxidant efficacy of this compound has been quantified in various in vitro and cellular models. The following table summarizes key findings from the literature.

| Assay Type | Model System | Oxidative Challenge | This compound Concentration | Observed Effect | Reference |

| Lipid Peroxidation Inhibition | Microsomal membranes | Iron/ADP/ascorbate | 0.13 µM | Doubled the lag time of lipid peroxidation | [15] |

| Nrf2-ARE Luciferase Reporter Assay | HEI-OC1 auditory cells | - | Dose-dependent | Increased expression of ARE-luciferase | [13] |

| Nrf2-dependent Gene Expression | HepG2 cells | - | 25 µM | 4-fold increase in Nrf2 response element reporter expression | [12] |

| NAD(P)H:quinone oxidoreductase (NQO1) Activity | HepG2 cells | - | 25 µM | 1.6-fold induction of NQO1 activity | [12] |

| Intracellular Glutathione Levels | HepG2 cells | - | 25 µM | 1.5-fold increase after 12h, 1.9-fold increase after 24h | [12] |

| Protection against t-butyl hydroperoxide | HepG2 cells | t-butyl hydroperoxide | Pretreatment with this compound | Increased the half maximal lethal dose from 28 µM to 58 µM | [12] |

Experimental Protocols: Antioxidant Assays

1.2.1. Nrf2-ARE Luciferase Reporter Assay

-

Cell Line: HEI-OC1 auditory cells.

-

Procedure:

-

Cells are transiently transfected with an Antioxidant Response Element (ARE)-luciferase reporter plasmid.

-

Following transfection, cells are treated with varying concentrations of this compound.

-

After a defined incubation period, cell lysates are prepared.

-

Luciferase activity is measured using a luminometer, which reflects the level of Nrf2 activation.

-

-

Rationale: This assay quantifies the ability of a compound to activate the Nrf2 transcription factor, which binds to ARE sequences in the promoter regions of antioxidant genes.

1.2.2. Microsomal Lipid Peroxidation Assay

-

System: Isolated liver microsomes.

-

Procedure:

-

Microsomes are incubated with an iron source (e.g., FeSO₄), ADP, and a reducing agent (e.g., ascorbate) to induce lipid peroxidation.

-

This compound or other test compounds are added at various concentrations.

-

The extent of lipid peroxidation is monitored over time by measuring the formation of thiobarbituric acid-reactive substances (TBARS) or by low-level chemiluminescence.

-

The lag phase before the onset of rapid peroxidation is a key parameter for assessing antioxidant activity.

-

-

Rationale: This assay provides a measure of a compound's ability to inhibit iron-induced lipid peroxidation in a biologically relevant membrane system.

Signaling Pathway Visualization

Caption: this compound's Glutathione Peroxidase Mimetic Cycle.

Caption: this compound-mediated activation of the Nrf2 pathway.

Anti-inflammatory Properties of this compound

This compound exhibits a broad spectrum of anti-inflammatory activities by targeting multiple key enzymatic and signaling pathways involved in the inflammatory cascade.[2][6][9][16][17][18]

A primary mechanism of its anti-inflammatory action is the direct inhibition of pro-inflammatory enzymes. This compound has been shown to inhibit various lipoxygenases (LOXs) and cyclooxygenases (COXs), enzymes responsible for the synthesis of inflammatory mediators such as leukotrienes and prostaglandins.[2][16][19] It also inhibits nitric oxide synthases (NOS), thereby reducing the production of nitric oxide (NO), a key signaling molecule in inflammation.[2][16]

In addition to direct enzyme inhibition, this compound modulates critical inflammatory signaling pathways. It has been demonstrated to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[9][18] this compound also interferes with the mitogen-activated protein kinase (MAPK) signaling pathways, including p38, JNK, and ERK, which are central to the cellular response to inflammatory stimuli.[4][18]

Quantitative Anti-inflammatory Activity

The anti-inflammatory potency of this compound has been characterized through various in vitro and in vivo studies. The following table summarizes key inhibitory concentrations and observed effects.

| Target Enzyme/Pathway | Model System | This compound Concentration/IC₅₀ | Observed Effect | Reference |

| 15-Lipoxygenase | Purified rabbit enzyme | IC₅₀ in the nM range (pre-incubation) | Irreversible inhibition | [20] |

| 15-Lipoxygenase | Purified rabbit enzyme | IC₅₀ = 0.17 ± 0.01 µM (in the absence of GSH) | Potent inhibition | [19] |

| 5-Lipoxygenase | Human recombinant enzyme | Submicromolar concentrations | Inhibition | [19] |

| Prostaglandin Endoperoxide Synthase-1 | Purified enzyme | IC₅₀ = 37.7 ± 4.3 µM | Inhibition | [19] |

| NADPH Oxidase 2 (Nox2) | Cell-free assay | IC₅₀ = 0.6 µM | Inhibition of superoxide generation | [21] |

| Nitric Oxide (NO) Production | LPS-stimulated HMC3 microglial cells | 10 µM | Significant inhibition of NO release | [22] |

| Tumor Necrosis Factor-alpha (TNF-α) Release | LPS-stimulated HMC3 microglial cells | 10 µM | Significant reduction in TNF-α production | [22] |

| SARS-CoV-2 Main Protease (Mpro) | In vitro enzymatic assay | IC₅₀ = 0.67 µM | Potent inhibition | [23] |

Experimental Protocols: Anti-inflammatory Assays

2.2.1. Lipoxygenase Inhibition Assay

-

Enzyme Source: Purified recombinant or isolated lipoxygenase (e.g., 5-LOX, 15-LOX).

-

Substrate: Arachidonic acid or linoleic acid.

-

Procedure:

-

The enzyme is pre-incubated with various concentrations of this compound.

-

The reaction is initiated by the addition of the fatty acid substrate.

-

Enzyme activity is monitored spectrophotometrically by measuring the formation of the conjugated diene product at a specific wavelength (e.g., 234 nm).

-

The IC₅₀ value is calculated from the dose-response curve.

-

-

Rationale: This assay directly measures the inhibitory effect of a compound on the enzymatic activity of lipoxygenases, which are key enzymes in the synthesis of pro-inflammatory leukotrienes.

2.2.2. Griess Assay for Nitric Oxide (NO) Production

-

Cell Line: Macrophage cell lines (e.g., RAW 264.7) or microglial cells (e.g., HMC3).

-

Stimulus: Lipopolysaccharide (LPS).

-

Procedure:

-

Cells are pre-treated with this compound for a specified time.

-

Cells are then stimulated with LPS to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

-

After an incubation period, the cell culture supernatant is collected.

-

The Griess reagent is added to the supernatant, which reacts with nitrite (a stable product of NO) to form a colored azo compound.

-

The absorbance is measured at approximately 540 nm, and the concentration of nitrite is determined from a standard curve.

-

-

Rationale: This assay quantifies the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with an inflammatory agent.

Signaling Pathway Visualization

Caption: this compound's inhibitory effects on key inflammatory pathways.

Conclusion

This compound's dual action as a potent antioxidant and a broad-spectrum anti-inflammatory agent makes it a highly attractive molecule for therapeutic development. Its ability to mimic GPx, interact with the thioredoxin system, activate the Nrf2 pathway, and inhibit key pro-inflammatory enzymes and signaling cascades underscores its potential to address the complex interplay between oxidative stress and inflammation in a variety of disease states. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound. Continued investigation into its diverse molecular targets and clinical applications is warranted.

References

- 1. This compound, a selenoorganic compound as glutathione peroxidase mimic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound treatment reduces noise induced hearing loss via the mimicry and induction of glutathione peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a promising antioxidant drug: mechanisms of action and targets of biological pathways - ProQuest [proquest.com]

- 5. This compound, a glutathione peroxidase mimetic seleno-organic compound, as a multifunctional antioxidant. Implication for inflammation-associated carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a promising antioxidant drug: mechanisms of action and targets of biological pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. publications.sto.nato.int [publications.sto.nato.int]

- 8. This compound enhances insulin sensitivity and decreases oxidative stress by inhibiting SHIP2 and protects from inflammation in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Action of this compound as an antioxidant against lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel antioxidant mechanism of this compound involving this compound diselenide, a substrate of mammalian thioredoxin and thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound augments its peroxidase activity by inducing nrf-2-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound attenuates cisplatin-induced ROS generation through Nrf2 activation in auditory cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound alleviates white matter lesions and improves cognitive deficits by attenuating oxidative stress via Keap1/Nrf2 pathway in chronic cerebral hypoperfusion mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antioxidant activity of this compound and related selenoorganic compounds in microsomal lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molecular actions of this compound--an antiinflammatory antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound, a multi-target compound: its effects on biological processes and diseases | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 19. Strong inhibition of mammalian lipoxygenases by the antiinflammatory seleno-organic compound this compound in the absence of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The inhibition of mammalian 15-lipoxygenases by the anti-inflammatory drug this compound: dual-type mechanism involving covalent linkage and alteration of the iron ligand sphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound and congeners inhibit NADPH-oxidase 2 (Nox2)-dependent superoxide generation by interrupting the binding of regulatory subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Neuroprotective and anti-neuroinflammatory properties of this compound derivatives and their potential to inhibit neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

Ebselen's Role in Mitigating Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) is a synthetic, lipid-soluble organoselenium compound with potent antioxidant and anti-inflammatory properties.[1][2] Its multifaceted mechanism of action in combating oxidative stress has positioned it as a promising therapeutic agent for a range of disorders associated with oxidative damage, including stroke, hearing loss, and neurodegenerative diseases.[1][2][3] This technical guide provides an in-depth overview of the core mechanisms by which this compound mitigates oxidative stress, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanisms of Action

This compound's efficacy in mitigating oxidative stress stems from two primary, interconnected mechanisms: its activity as a glutathione peroxidase (GPx) mimic and its ability to modulate the Keap1-Nrf2 signaling pathway.

Glutathione Peroxidase (GPx) Mimicry

This compound exhibits enzyme-like activity, catalyzing the reduction of a broad spectrum of hydroperoxides, including hydrogen peroxide (H₂O₂) and membrane-bound phospholipid hydroperoxides, using glutathione (GSH) as a reducing agent.[4] This catalytic cycle is crucial for neutralizing reactive oxygen species (ROS) and protecting cellular components from oxidative damage.[1][5] The process involves a three-step mechanism where the selenium atom in this compound undergoes changes in its oxidation state.[5] The reaction is not limited to GSH; other thiols like N-acetylcysteine and dihydrolipoate can also serve as reductants.[4]

Modulation of the Keap1-Nrf2 Signaling Pathway

This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[6][7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound, being a thio-reactive compound, is thought to interact with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[7] Once liberated, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of cytoprotective genes.[6] These include genes encoding for phase II antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.[6][7] This upregulation of endogenous antioxidant defenses provides a sustained protective effect against oxidative insults.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies investigating this compound's efficacy in mitigating oxidative stress.

Table 1: In Vitro Antioxidant and Cytoprotective Effects of this compound

| Cell Line/System | Stressor | This compound Concentration | Outcome Measure | Result | Reference |

| HEI-OC1 Auditory Cells | Cisplatin | 1-10 µM | Intracellular ROS | Significant suppression | [6] |

| HEI-OC1 Auditory Cells | Cisplatin | 1-10 µM | Lipid Peroxidation | Significant suppression | [6] |

| HEI-OC1 Auditory Cells | N/A | Dose-dependent | ARE-luciferase reporter expression | Increased expression | [6] |

| HepG2 Cells | N/A | 25 µM | Nrf2 response element reporter | 4-fold increase in expression | [7] |

| HepG2 Cells | N/A | 25 µM | NAD(P)H:quinone oxidoreductase activity | 1.6-fold increase | [7] |

| HepG2 Cells | N/A | 25 µM | Intracellular Glutathione (12h) | 1.5-fold increase | [7] |

| HepG2 Cells | N/A | 25 µM | Intracellular Glutathione (24h) | 1.9-fold increase | [7] |

| HepG2 Cells | t-Butyl hydroperoxide | 25 µM (pretreatment) | IC50 | Increased from 28 µM to 58 µM | [7] |

| PC12 Cells | H₂O₂ | 1-100 µM | JNK Activation | Concentration-dependent inhibition (IC50 ≈ 10 µM) | [8] |

| Human PBMCs | N/A | 30 µM | Oxidative DNA Damage (2 weeks) | Significant decrease | [9] |

| Human CD4+ T cells | N/A | 30 µM | Oxidative DNA Damage (2 weeks) | Significant decrease | [9] |

Table 2: In Vivo Effects of this compound on Oxidative Stress Markers

| Animal Model | Condition | This compound Dosage | Tissue/Fluid | Outcome Measure | Result | Reference |

| Balb/C Mice | Cisplatin-induced hearing loss | Not specified | Cochlea | Auditory Brainstem Response Threshold Shift | Significantly prevented | [6] |

| Chronic Cerebral Hypoperfusion Mice | Bilateral common carotid artery stenosis | Not specified | Corpus Callosum | Malondialdehyde (MDA) levels | Alleviated | [10][11] |

| Chronic Cerebral Hypoperfusion Mice | Bilateral common carotid artery stenosis | Not specified | Corpus Callosum | SOD, GSH-Px, HO-1 expression | Elevated | [10][11] |

| Sporadic Alzheimer's Disease Mouse Model | Intracerebroventricular streptozotocin | 10 mg/kg, i.p. for 14 days | Kidney | Lipid Peroxidation | Reversed | [12] |

| Sporadic Alzheimer's Disease Mouse Model | Intracerebroventricular streptozotocin | 10 mg/kg, i.p. for 14 days | Kidney | SOD and CAT activities | Modulated | [12] |

| Sporadic Alzheimer's Disease Mouse Model | Intracerebroventricular streptozotocin | 10 mg/kg, i.p. for 14 days | Liver | Lipid Peroxidation | Counteracted | [12] |

| Endotoxin-induced Uveitis Rats | Endotoxin injection | 100 mg/kg (oral, two doses) | Eye homogenates | GSH and MDA content | Normalized | [13] |

| Endotoxin-induced Uveitis Rats | Endotoxin injection | 100 mg/kg (oral, two doses) | Eye homogenates | GPx activity | Protected | [13] |

Experimental Protocols

This section outlines methodologies for key experiments cited in the literature to assess this compound's role in mitigating oxidative stress.

In Vitro Assessment of ROS Scavenging

Objective: To quantify the reduction of intracellular reactive oxygen species by this compound in a cellular model of oxidative stress.

Materials:

-

Cell line of interest (e.g., HEI-OC1 auditory cells)

-

Appropriate cell culture medium and supplements

-

Oxidative stress inducer (e.g., Cisplatin, H₂O₂)

-

This compound stock solution (dissolved in DMSO)

-

Fluorescent ROS probe (e.g., Dihydroethidium or DCFDA)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Culture: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1-100 µM) for a specified duration (e.g., 30 minutes to 24 hours). Include a vehicle control (DMSO).

-

Induction of Oxidative Stress: Add the oxidative stress inducer (e.g., 300 µM H₂O₂) to the culture medium and incubate for the desired time (e.g., 10 minutes).

-

ROS Detection:

-

Wash the cells with PBS.

-

Load the cells with the ROS-sensitive fluorescent probe according to the manufacturer's instructions.

-

Incubate to allow for probe uptake and de-esterification.

-

-

Quantification:

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity using a flow cytometer or capture images with a fluorescence microscope for subsequent analysis. A decrease in fluorescence in this compound-treated cells compared to the stressor-only control indicates ROS scavenging.

-

Nrf2 Nuclear Translocation and ARE-Reporter Assay

Objective: To determine if this compound induces the activation and nuclear translocation of Nrf2, leading to the transcription of ARE-dependent genes.

Materials:

-

Hepatocyte-derived cell line (e.g., HepG2)

-

ARE-luciferase reporter plasmid

-

Transfection reagent

-

This compound stock solution

-

Luciferase assay system

-

Luminometer

-

(For translocation) Nrf2 antibody, fluorescent secondary antibody, DAPI, and fluorescence microscope

Procedure:

-

Transfection: Co-transfect cells with the ARE-luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase for normalization).

-

Treatment: After 24 hours, treat the transfected cells with this compound (e.g., 25 µM) or a known Nrf2 activator (e.g., sulforaphane) as a positive control.

-

Cell Lysis: After the desired treatment period (e.g., 24 hours), wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol.

-

Normalization: Normalize the luciferase activity to the activity of the co-transfected control plasmid. An increase in normalized luciferase activity indicates activation of the Nrf2-ARE pathway.

-

(Optional) Immunofluorescence for Translocation:

-

Treat non-transfected cells with this compound.

-

Fix, permeabilize, and block the cells.

-

Incubate with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize using a fluorescence microscope. Increased co-localization of Nrf2 (green) and DAPI (blue) in the nucleus of this compound-treated cells confirms nuclear translocation.

-

In Vivo Assessment of Lipid Peroxidation

Objective: To measure the effect of this compound on lipid peroxidation in an animal model of oxidative stress.

Materials:

-

Animal model (e.g., mice subjected to chronic cerebral hypoperfusion)

-

This compound for in vivo administration

-

Tissue of interest (e.g., brain, liver, kidney)

-

Homogenization buffer

-

Malondialdehyde (MDA) assay kit (e.g., TBARS assay)

-

Spectrophotometer

Procedure:

-

Animal Model and Treatment: Induce the disease model in the animals. Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle to the respective groups for the duration of the study.

-

Tissue Collection: At the end of the study, euthanize the animals and harvest the tissue of interest.

-

Tissue Homogenization: Homogenize the tissue in a suitable buffer on ice.

-

Centrifugation: Centrifuge the homogenate to obtain the supernatant.

-

MDA Assay: Perform the MDA assay on the supernatant according to the manufacturer's instructions. This typically involves reacting the MDA in the sample with thiobarbituric acid (TBA) to form a colored product.

-

Quantification: Measure the absorbance of the product at the specified wavelength (e.g., 532 nm) using a spectrophotometer. Calculate the MDA concentration based on a standard curve. A decrease in MDA levels in the this compound-treated group compared to the disease model control indicates a reduction in lipid peroxidation.

Conclusion

This compound stands out as a robust agent for mitigating oxidative stress through its dual action as a direct ROS scavenger (via GPx mimicry) and an indirect antioxidant (via Nrf2 activation). The quantitative data from a multitude of in vitro and in vivo studies consistently demonstrate its efficacy in reducing oxidative damage and upregulating endogenous defense mechanisms. The experimental protocols outlined provide a framework for the continued investigation and characterization of this compound and its derivatives in the context of drug development for oxidative stress-related pathologies. The unique ability of this compound to intervene at multiple points in the oxidative stress cascade underscores its significant therapeutic potential.

References

- 1. This compound, a promising antioxidant drug: mechanisms of action and targets of biological pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of this compound as a therapeutic and its pharmacology applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective and anti-neuroinflammatory properties of this compound derivatives and their potential to inhibit neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a selenoorganic compound as glutathione peroxidase mimic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a promising antioxidant drug: mechanisms of action and targets of biological pathways - ProQuest [proquest.com]

- 6. This compound attenuates cisplatin-induced ROS generation through Nrf2 activation in auditory cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound augments its peroxidase activity by inducing nrf-2-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound attenuates oxidative stress-induced apoptosis via the inhibition of the c-Jun N-terminal kinase and activator protein-1 signalling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An investigation of the effects of the antioxidants, this compound or N-acetyl cysteine on human peripheral blood mononuclear cells and T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound alleviates white matter lesions and improves cognitive deficits by attenuating oxidative stress via Keap1/Nrf2 pathway in chronic cerebral hypoperfusion mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound reversed peripheral oxidative stress induced by a mouse model of sporadic Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy of the antioxidant this compound in experimental uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Ebselen's Organoselenium Chemistry: A Technical Guide for Drug Development

Introduction

Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) is a synthetic, lipid-soluble organoselenium compound that has garnered significant interest in the scientific and pharmaceutical communities.[1] Initially recognized for its ability to mimic the activity of the antioxidant enzyme glutathione peroxidase (GPx), this compound has since been identified as a multifaceted agent that interacts with a wide array of biological targets, primarily through the unique reactivity of its selenium atom.[2][3] Its anti-inflammatory, antioxidant, and cytoprotective properties have propelled it through numerous clinical trials for conditions ranging from stroke and bipolar disorder to noise-induced hearing loss and, more recently, viral diseases like COVID-19.[4][5][6]

This technical guide provides an in-depth exploration of the core organoselenium chemistry of this compound. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at its reaction mechanisms, biological interactions, and the experimental methodologies used to characterize its activity.

Synthesis and Chemical Structure

The characteristic scaffold of this compound is the benzo[d][2][7]-selenazol-3(2H)-one ring system. Several synthetic strategies have been developed for its preparation.

Common Synthetic Routes:

-

From 2-(Chloroseleno)benzoyl chloride: A well-established method involves the reaction of primary amines with 2-(chloroseleno)benzoyl chloride.[8][9]

-

From o-Halobenzamides: An efficient copper-catalyzed selenation and heterocyclization of o-halobenzamides provides a reliable route to this compound and its analogues.[8][10]

-

From N-Phenylbenzamide: Ortho-lithiation of N-phenylbenzamide, followed by the insertion of elemental selenium and subsequent oxidative cyclization using cupric bromide (CuBr₂), is another effective method.[10]

The versatility of these synthetic methods allows for the creation of a wide range of this compound analogues by modifying the N-phenyl substituent, enabling structure-activity relationship (SAR) studies.[11][12]

Core Reaction Mechanisms and Key Intermediates

This compound's biological activity is dominated by its redox chemistry, centered on the electrophilic selenium atom. The Se-N bond is readily cleaved by nucleophilic thiol groups, initiating catalytic cycles that detoxify reactive oxygen species (ROS).[13][14]

Glutathione Peroxidase (GPx)-like Catalytic Cycle

The most well-known mechanism of this compound is its ability to mimic the function of glutathione peroxidase.[2][15] This catalytic cycle involves the reduction of hydroperoxides (like hydrogen peroxide, H₂O₂), using a thiol cofactor, most notably glutathione (GSH).[16]

The cycle proceeds through several key steps:

-

Thiolysis: The Se-N bond in this compound is attacked by a thiol (RSH), leading to a ring-opening reaction that forms a selenenyl sulfide intermediate.[14][15]

-

Reduction: A second thiol molecule attacks the sulfur atom of the selenenyl sulfide, releasing a disulfide (RSSR) and forming the key active intermediate, a selenol (EbSeH).[13][15]

-

Detoxification: The highly reactive selenol rapidly reduces a hydroperoxide (ROOH) to its corresponding alcohol (ROH) and water, in the process being oxidized to a selenenic acid (EbSeOH).[13]

-

Regeneration: The selenenic acid intermediate undergoes a rapid intramolecular cyclization, eliminating a molecule of water to regenerate the original this compound, thereby completing the catalytic cycle.[14]

This GPx-like activity is not limited to small hydroperoxides; this compound can also reduce more complex membrane-bound phospholipid and cholesterol hydroperoxides.[2][17]

Thioredoxin System-Mediated Cycle

While the GPx-like cycle is significant, compelling evidence indicates that the thioredoxin (Trx) system is a more efficient partner for this compound's antioxidant activity in a cellular context.[13][18] The Trx system, comprising Thioredoxin Reductase (TrxR) and Thioredoxin (Trx), can directly reduce this compound and its metabolites.[18]

A novel antioxidant mechanism involves the formation of this compound diselenide (EbSe-SeEb).[18]

-

Reduction to Selenol: this compound is reduced by TrxR and Trx to form the this compound selenol (EbSeH).[18]

-

Diselenide Formation: this compound can react with its own selenol to form an this compound diselenide. This diselenide is also a direct substrate for TrxR.[18]

-

TrxR/Trx-Mediated Reduction: The diselenide is efficiently reduced by TrxR (and even more so with Trx present) back to the selenol.[18]

-

ROS Scavenging: The regenerated selenol then scavenges H₂O₂.

Studies have shown that at physiological concentrations, the Trx system-driven H₂O₂ reduction is significantly more active than the cycle mediated by 1 mM GSH, suggesting its predominance in vivo.[18]

Covalent Inhibition of Protein Targets

Beyond its general antioxidant activity, this compound is a promiscuous covalent inhibitor that targets proteins containing reactive cysteine residues.[3][7] This property is central to its broader pharmacological effects, including its antiviral, antibacterial, and enzyme-inhibiting activities.[19][20][21]

The mechanism involves the nucleophilic attack of a deprotonated cysteine's thiol group (thiolate) on the electrophilic selenium atom of this compound. This opens the isoselenazolone ring and forms a stable, yet often reversible, selenenyl sulfide (Protein-S-Se-Eb) covalent bond.[22][23][24] This modification can block an enzyme's active site or induce a conformational change, leading to inhibition of its function.[20]

Key Protein Targets Inhibited by this compound:

-

Viral Proteases: this compound covalently inhibits key viral proteases like the main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2 by binding to a catalytic cysteine residue.[3][19][23]

-

Bacterial Enzymes: It inhibits bacterial thioredoxin reductase, which is essential for DNA synthesis in some bacteria, contributing to its antimicrobial effects.[7] It also inhibits New Delhi metallo-β-lactamase (NDM-1) by covalently binding to Cys221.[20]

-

Human Enzymes: this compound has been shown to inhibit a range of human enzymes, including inositol monophosphatase (implicated in bipolar disorder), 6-phosphogluconate dehydrogenase (6PGD), glutamate dehydrogenase (GDH), and various kinases.[10][25][26]

The reversibility of this covalent bond can be influenced by the presence of other thiols, such as glutathione, which can displace the protein and regenerate the free this compound.[3][22]

Quantitative Activity Data

The inhibitory potency of this compound has been quantified for numerous biological targets. The data highlights its broad but varied activity profile.

| Target Enzyme / System | Organism / Cell Line | Potency Metric | Value | Reference(s) |

| SARS-CoV-2 Main Protease (Mpro) | In vitro | IC₅₀ | 0.67 µM | [3] |

| SARS-CoV-2 Replication | Vero E6 cells | EC₅₀ | 4.67 µM | [3] |

| E. coli Thioredoxin Reductase (TrxR) | In vitro | Kᵢ | 0.52 ± 0.13 µM | [7] |

| Extracellular Nucleoside Diphosphokinase (NDPK) | Human Bronchial Epithelial Cells | IC₅₀ | 6.9 ± 2 µM | [27] |

| Extracellular Nucleoside Diphosphokinase (NDPK) | In vitro (Kinetic Analysis) | Kᵢ | 7.6 ± 3 µM | [27] |

| Cerebral Acetylcholinesterase (AChE) | Rat Brain Homogenate | IC₅₀ | 29 µM | [28] |

IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; Kᵢ: Inhibition constant.

Key Experimental Protocols

Characterizing the organoselenium chemistry of this compound requires specific experimental assays. Below are outlines of key methodologies.

GPx-like Activity Assay (NMR-Based)

This assay measures the catalytic rate of this compound or its analogues in the reduction of H₂O₂ with a thiol.

Methodology:

-

Reagent Preparation: Prepare solutions of the this compound analogue, a thiol (e.g., benzyl thiol), and hydrogen peroxide in a suitable deuterated solvent (e.g., CDCl₃/CD₃OD mixture).

-

Reaction Initiation: Combine the this compound analogue and benzyl thiol in an NMR tube and acquire a baseline ¹H NMR spectrum. Initiate the reaction by adding hydrogen peroxide.

-

Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.

-

Analysis: Monitor the reaction progress by measuring the decrease in the integral of the benzylic protons of the thiol and the corresponding increase in the integral of the benzylic protons of the formed dibenzyl disulfide.

-

Rate Calculation: Plot the concentration of the thiol or disulfide over time to determine the initial reaction rate. The catalytic activity can be compared to that of this compound under identical conditions.[11]

Analysis of Covalent Adducts by ESI-MS

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the covalent binding of this compound to a target protein and to identify the mass increase.

Methodology:

-

Protein Preparation: Prepare a solution of the purified target protein (e.g., NDM-1, SARS-CoV-2 Mpro) in a volatile buffer suitable for mass spectrometry, such as ammonium acetate.[29]

-

Incubation: Incubate the protein with a molar excess of this compound at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 30 minutes) to allow for covalent modification.

-

Sample Preparation for MS:

-

Non-denaturing (Native) MS: The reaction mixture can be directly loaded into a nanospray emitter for analysis to observe the intact protein-ebselen complex.[29]

-

Denaturing MS: Mix the sample with an equal volume of a denaturing solution (e.g., acetonitrile with 0.5% formic acid) before infusion.[29]

-

-

Mass Spectrometry: Infuse the sample into the ESI source of a mass spectrometer (e.g., Q-TOF). Acquire mass spectra in the positive ion mode over a suitable m/z range to detect the multiply charged ions of the protein.

-

Deconvolution: Use software to deconvolute the raw multiply charged spectrum to determine the precise molecular mass of the protein. A mass increase corresponding to the mass of the this compound moiety (minus water, due to the condensation reaction) confirms covalent adduct formation.[20][29]

Conclusion and Future Directions

The organoselenium chemistry of this compound is rich and complex, defined by its capacity to engage in catalytic antioxidant cycles and to act as a covalent modifier of a multitude of protein targets. Its GPx-like activity and its highly efficient interaction with the thioredoxin system form the basis of its cytoprotective and antioxidant effects. Concurrently, its ability to form selenenyl sulfide bonds with cysteine residues underpins its potential as an inhibitor for a diverse range of enzymes implicated in various diseases.

For drug development professionals, understanding this dual nature is critical. While this compound's promiscuity presents challenges in terms of target specificity, it also offers opportunities for developing broad-spectrum agents for diseases driven by oxidative stress or for targeting specific cysteine-containing proteins. Future research will likely focus on designing this compound analogues with improved target selectivity and optimized pharmacokinetic properties, leveraging the fundamental principles of its organoselenium chemistry to develop novel therapeutics.

References

- 1. This compound | C13H9NOSe | CID 3194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, a selenoorganic compound as glutathione peroxidase mimic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound, a promising antioxidant drug: mechanisms of action and targets of biological pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. Mechanisms of this compound as a therapeutic and its pharmacology applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a multi-target compound: its effects on biological processes and diseases | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound and Analogues: Pharmacological Properties and Synthetic Strategies for Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, antioxidant and structural properties of modified this compound derivatives and conjugates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Design, synthesis and antibacterial activity evaluation of this compound derivatives in NDM-1 producing bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antioxidant activity of the anti-inflammatory compound this compound: a reversible cyclization pathway via selenenic and seleninic acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Chemistry Related to the Catalytic Cycle of the Antioxidant this compound [mdpi.com]

- 17. Antioxidant effect of this compound (PZ 51): peroxidase mimetic activity on phospholipid and cholesterol hydroperoxides vs free radical scavenger activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A novel antioxidant mechanism of this compound involving this compound diselenide, a substrate of mammalian thioredoxin and thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification of this compound and its analogues as potent covalent inhibitors of papain-like protease from SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound as a potent covalent inhibitor of New Delhi metallo-β-lactamase (NDM-1) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

- 22. This compound-binding equilibria between plasma and target proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The Se–S Bond Formation in the Covalent Inhibition Mechanism of SARS-CoV-2 Main Protease by this compound-like Inhibitors: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Discovery of this compound as an Inhibitor of 6PGD for Suppressing Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 26. This compound: Mechanisms of Glutamate Dehydrogenase and Glutaminase Enzyme Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. This compound is a potent non-competitive inhibitor of extracellular nucleoside diphosphokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Inhibitory effect of this compound on cerebral acetylcholinesterase activity in vitro: kinetics and reversibility of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. rsc.org [rsc.org]

The Cytoprotective Virtues of Ebselen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) is a synthetic, lipid-soluble organoselenium compound with a remarkable safety profile and pleiotropic pharmacological activities. Initially recognized for its glutathione peroxidase (GPx) mimetic action, extensive research has unveiled its multifaceted cytoprotective effects, positioning it as a promising therapeutic agent for a spectrum of diseases underpinned by oxidative stress and inflammation. This technical guide provides an in-depth exploration of the core mechanisms of this compound's cytoprotective actions, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Core Cytoprotective Mechanisms of this compound

This compound's protective effects on cells stem from a combination of direct antioxidant actions and the modulation of crucial cellular signaling pathways.

Glutathione Peroxidase Mimicry and Antioxidant Activity

The cornerstone of this compound's cytoprotective action is its ability to mimic the activity of the selenoenzyme glutathione peroxidase (GPx).[1] This catalytic activity allows this compound to reduce a wide range of hydroperoxides, including hydrogen peroxide (H₂O₂) and lipid hydroperoxides, using glutathione (GSH) as a reducing agent.[1][2] This direct antioxidant effect neutralizes harmful reactive oxygen species (ROS), thus preventing oxidative damage to cellular components like lipids, proteins, and DNA.[3][4] Unlike some antioxidants, this compound does not appear to act as a potent radical scavenger but rather through the reduction of hydroperoxides.[3]

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory cascade. It has been shown to inhibit lipoxygenases and nitric oxide synthases, thereby reducing the production of pro-inflammatory mediators.[2][5] Studies have demonstrated its ability to suppress the release of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in activated microglia, highlighting its potential in neuroinflammation.[6]

Inhibition of Lipid Peroxidation and Ferroptosis

A critical aspect of this compound's cytoprotective role is its potent inhibition of lipid peroxidation, a destructive process where free radicals attack lipids in cell membranes, leading to cell damage.[7] this compound effectively inhibits malondialdehyde (MDA) production, a key marker of lipid peroxidation.[7][8] This action is crucial in preventing ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[9][10]

Key Signaling Pathways Modulated by this compound

This compound's influence extends beyond direct enzymatic mimicry to the modulation of complex signaling networks that govern cellular defense and survival.

The Keap1-Nrf2 Pathway

A pivotal mechanism in this compound-mediated cytoprotection is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[11][12] Under basal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). This compound, being an electrophile, can interact with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2.[13] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, upregulating the expression of antioxidant enzymes and detoxifying proteins.

Apoptosis and Cell Survival Pathways

This compound has been shown to modulate apoptotic pathways to promote cell survival. It can inhibit the activation of c-Jun N-terminal kinase (JNK), a key player in stress-induced apoptosis. Furthermore, this compound can influence the balance of pro- and anti-apoptotic proteins, such as those belonging to the Bcl-2 family, to prevent cell death.

Quantitative Data on this compound's Cytoprotective Effects

The following tables summarize key quantitative data from various in vitro and in vivo studies, demonstrating the potent cytoprotective efficacy of this compound.

| Parameter | Cell Line/System | Value | Reference |

| IC₅₀ (Growth Inhibition) | A549 (Lung Cancer) | ~12.5 µM | [1][14] |

| Calu-6 (Lung Cancer) | ~10 µM | [1][14] | |

| HPF (Normal Lung Fibroblasts) | ~20 µM | [1][14] | |

| IC₅₀ (Enzyme Inhibition) | SARS-CoV-2 Mpro | 0.67 µM | [15] |

| SARS-CoV-2 PLpro | 1.12 ± 0.06 µM | [16] | |

| EC₅₀ (Antiviral Activity) | SARS-CoV-2 (Vero E6 cells) | 4.67 µM | [15] |

| SARS-CoV-2 (Calu-3 cells, 24h) | 3.8 µM | [17] | |

| SARS-CoV-2 (Calu-3 cells, 48h) | 2.6 µM | [17] | |

| EC₅₀ (Ferroptosis Rescue) | Neuronal Cells (Erastin-induced) | > 2 µM | [18] |

| Neuronal Cells (RSL3-induced) | > 2 µM | [18] |

Table 1: IC₅₀ and EC₅₀ Values of this compound in Various Assays.

| Assay | Cell Line | Treatment | Result | Reference |

| Nrf2 Reporter Gene Expression | HepG2 | 25 µM this compound | 4-fold increase | [13] |

| NAD(P)H:quinone oxidoreductase activity | HepG2 | 25 µM this compound | 1.6-fold increase | [13] |

| Intracellular Glutathione Levels | HepG2 | 25 µM this compound (12h) | 1.5-fold increase | [13] |

| HepG2 | 25 µM this compound (24h) | 1.9-fold increase | [13] | |

| Annexin V-positive cells (Apoptosis) | A549 | 15 µM this compound | ~25% | [1][14] |

| Calu-6 | 15 µM this compound | ~65% | [1][14] |

Table 2: Modulation of Cellular Pathways and Markers by this compound.

Detailed Experimental Protocols

This section provides standardized protocols for key in vitro assays used to evaluate the cytoprotective effects of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1.5 x 10⁴ to 2 x 10⁴ cells per well and allow them to adhere and grow for 24 hours.[6][7]

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, typically DMSO) for the desired duration (e.g., 24 or 48 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6][19][20]

-

Formazan Solubilization: Remove the medium and add 100-150 µL of DMSO or a solubilization solution to dissolve the formazan crystals.[6][19][20]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

Glutathione Peroxidase (GPx)-like Activity Assay

This assay measures the ability of this compound to mimic GPx activity by monitoring the oxidation of NADPH.

-

Reagent Preparation: Prepare a reaction mixture containing sample buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.6), a co-substrate mixture (glutathione and glutathione reductase), and NADPH.[6]

-

Reaction Initiation: Add the this compound solution to the reaction mixture in a 96-well plate. Initiate the reaction by adding a peroxide substrate (e.g., cumene hydroperoxide).[6]

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every minute for 5 minutes) using a microplate reader. The rate of NADPH oxidation is proportional to the GPx-like activity.[6]

Anti-inflammatory Assay (Nitric Oxide Measurement - Griess Assay)

This assay quantifies the production of nitric oxide (NO), a pro-inflammatory mediator, by measuring its stable metabolite, nitrite.

-

Cell Culture and Stimulation: Culture appropriate cells (e.g., HMC3 microglial cells) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.[6]

-

This compound Treatment: Treat the stimulated cells with different concentrations of this compound for another 24 hours.[6]

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid) and incubate at room temperature for 10 minutes.[6]

-

Colorimetric Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.[6]

Lipid Peroxidation Assay (TBARS Assay)

This assay measures malondialdehyde (MDA), an end product of lipid peroxidation.

-

Sample Preparation: Homogenize tissue samples or lyse cells to obtain a sample for analysis.

-

Reaction with TBA: Add thiobarbituric acid (TBA) solution to the sample and heat at high temperature (e.g., 95°C) under acidic conditions to form an MDA-TBA adduct.[21][22]

-

Measurement: After cooling, measure the absorbance of the resulting pink-colored complex at 532 nm.[22][23] The concentration of MDA is determined by comparison with a standard curve.

Conclusion and Future Directions

This compound stands out as a highly promising cytoprotective agent with a well-defined safety profile and a diverse range of mechanisms of action. Its ability to mimic GPx, combat inflammation, inhibit lipid peroxidation, and modulate key survival pathways like the Nrf2 system underscores its therapeutic potential for a wide array of clinical conditions. Ongoing and future research should focus on further elucidating its complex interactions with cellular signaling networks, optimizing its delivery for specific disease targets, and expanding its clinical evaluation to fully realize its therapeutic promise. The detailed protocols and compiled data within this guide are intended to facilitate further investigation and development of this remarkable molecule.

References

- 1. This compound Inhibits the Growth of Lung Cancer Cells via Cell Cycle Arrest and Cell Death Accompanied by Glutathione Depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular actions of this compound--an antiinflammatory antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]